4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is AKT1 , a critical transcriptional factor of Th17 cells . AKT1 plays a key role in the PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in more than 60% of acute myeloid leukemia (AML) patients .
Mode of Action
This compound acts as an inhibitor of AKT1 . By inhibiting AKT1, it can suppress the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells . This inhibition can lead to growth inhibition and induction of apoptosis in AML cells .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When this pathway is inhibited, it can lead to decreased cell growth and increased apoptosis, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of AKT1 by this compound leads to a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in AML cells . This can potentially lead to a decrease in the proliferation of cancer cells and an increase in cancer cell death .
Biochemical Analysis
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has been shown to have significant interactions with various enzymes and proteins. For instance, it has been found to inhibit the activity of certain tyrosine kinases, which are enzymes that play a crucial role in many cellular processes . The nature of these interactions is complex and involves the formation of non-covalent bonds between the compound and the active sites of the enzymes .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the growth of certain cancer cells, suggesting that it may have potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to bind to the active sites of certain enzymes, leading to their inhibition . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it has a certain degree of stability, but can also undergo degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage . Some studies have reported threshold effects, where the compound only exerts its effects above a certain dosage . High doses have been associated with toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride (POCl3) to form the desired compound . The reaction conditions often include heating the mixture at reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Investigated for its anticancer and anti-inflammatory properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: A similar compound with a ketone group instead of a chlorine atom.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: Another related compound with a cyclopenta ring structure.
Uniqueness
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and its ability to interact with multiple molecular targets.
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJDUCSVXTOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351408 | |
Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40493-18-3 | |
Record name | 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the anticancer activity of 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine?
A1: The research paper highlights that this compound (4a) demonstrated moderate anti-proliferative activity against the human oral squamous carcinoma-3 (HSC-3) cell line []. This suggests potential as an anticancer agent, although further investigation is needed.
Q2: How does the structure of this compound relate to its activity?
A2: While the exact mechanism of action isn't fully elucidated in the paper, the presence of the electron-withdrawing chlorine atom at the 4-position of the thienopyrimidine scaffold is suggested to contribute to the compound's activity []. Additionally, the study mentions that the lack of chirality in this compound might be a factor in its moderate potency compared to other derivatives. Further research exploring structure-activity relationships is crucial to optimize the compound's potency and selectivity.
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